Caftaric acid
Caftaric acid
Caftaric acid, also known as caftarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caftaric acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caftaric acid is primarily located in the cytoplasm. Caftaric acid exists in all eukaryotes, ranging from yeast to humans.
Brand Name:
Vulcanchem
CAS No.:
1234-09-9
VCID:
VC20954848
InChI:
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1
SMILES:
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Molecular Formula:
C13H12O9
Molecular Weight:
312.23 g/mol
Caftaric acid
CAS No.: 1234-09-9
Cat. No.: VC20954848
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Caftaric acid, also known as caftarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caftaric acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caftaric acid is primarily located in the cytoplasm. Caftaric acid exists in all eukaryotes, ranging from yeast to humans. |
|---|---|
| CAS No. | 1234-09-9 |
| Molecular Formula | C13H12O9 |
| Molecular Weight | 312.23 g/mol |
| IUPAC Name | (2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |
| Standard InChI | InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 |
| Standard InChI Key | SWGKAHCIOQPKFW-JTNORFRNSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O |
| SMILES | C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
| Boiling Point | 618.2°Cat760mmHg |
| Melting Point | 125°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator